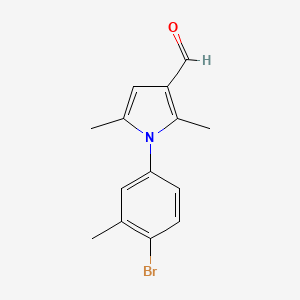

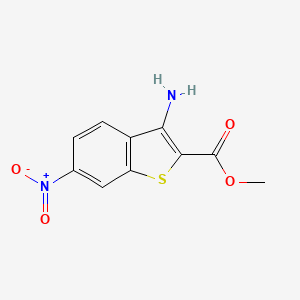

![molecular formula C13H17F3N2O2 B1330990 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid CAS No. 832740-83-7](/img/structure/B1330990.png)

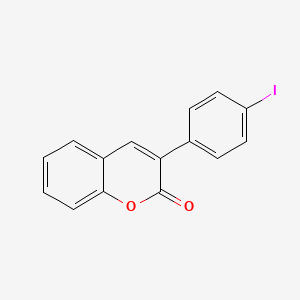

4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

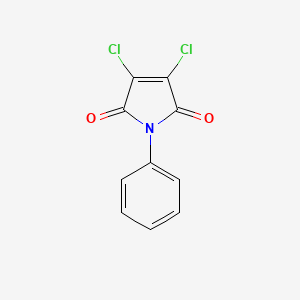

The compound 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid is a highly functionalized molecule that is likely to possess a complex structure due to the presence of multiple rings and functional groups. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions that can include Michael-Wittig condensations, as seen in the synthesis of highly functionalized 2-cyclohexenonedicarboxylates . This suggests that similar condensation reactions could potentially be employed in the synthesis of the target compound, considering the presence of a cyclohepta[c]pyrazol ring which might be constructed through related cyclization strategies.

Molecular Structure Analysis

Structural studies of related compounds, such as 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, reveal that these molecules can crystallize in various crystal systems and exhibit a planar heterocyclic core . This information is valuable as it provides a basis for predicting the molecular structure of the target compound, which also contains a pyrazol ring, albeit with different substitutions.

Chemical Reactions Analysis

The reactivity of similar molecules under UV irradiation has been studied, with some compounds demonstrating stability while others decompose . This suggests that the target compound may also exhibit interesting photochemical properties, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. For instance, the presence of a trifluoromethyl group is known to influence the electronic properties of molecules, as seen in the synthesis of CF3-1,2,3-triazoles . This group could impart unique chemical reactivity and physical properties to the target compound, such as increased lipophilicity or altered acidity of the butanoic acid moiety.

Wissenschaftliche Forschungsanwendungen

Integrin Inhibition for Idiopathic Pulmonary Fibrosis

A notable application of derivatives similar to 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid is in the development of integrin inhibitors. Specifically, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, with structural resemblance, showed high affinity and selectivity for the αvβ6 integrin, which is a target for treating idiopathic pulmonary fibrosis. One such analog demonstrated high affinity for αvβ6 integrin, long dissociation half-life, high solubility, and favorable pharmacokinetic properties, indicating its potential as a therapeutic agent for idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Synthesis and Regioselectivity Studies

The synthesis and regioselectivity of derivatives related to the chemical have been studied extensively. For instance, research on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles explored the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. The study provided insights into achieving high regioselectivity for specific trifluoromethyl-1H-pyrazoles, which are important for the precise development of medicinal and agrochemical compounds (Martins et al., 2012).

Development of Condensed Pyrazoles

The synthesis of condensed pyrazoles, using trifluoromethyl-containing precursors, has also been reported. Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates were used as precursors in cross-coupling reactions to obtain a variety of condensed pyrazoles. This work sheds light on the diverse applications of pyrazole derivatives in synthesizing pharmacologically relevant structures (Arbačiauskienė et al., 2011).

Photoresponsive Synthetic Ion Channels

A derivative of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, structurally similar to the compound , has been utilized to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This showcases the potential of such compounds in developing photoresponsive materials for controlled release, sensing, and information processing applications (Ali et al., 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is the Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a lipid-binding protein found in adipocytes and macrophages, playing a crucial role in fatty acid uptake, transport, and metabolism .

Mode of Action

The compound binds to the FABP4 protein, thereby modulating its activity . The exact nature of this interaction and the resulting changes in the protein’s function are currently under investigation.

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O2/c14-13(15,16)12-9-5-2-1-3-6-10(9)18(17-12)8-4-7-11(19)20/h1-8H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDPUIPVAFRUGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N(N=C2C(F)(F)F)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701140670 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1(4H)-cycloheptapyrazolebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832740-83-7 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1(4H)-cycloheptapyrazolebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1(4H)-cycloheptapyrazolebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)